molecular formula C21H25NO6S B11649593 Diethyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11649593
M. Wt: 419.5 g/mol
InChI Key: WIRCXURDGMXVTR-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes ethyl, dimethylphenoxy, acetamido, and carboxylate groups. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Dimethylphenoxy Group: This step involves the nucleophilic substitution reaction where a dimethylphenoxy group is introduced to the thiophene ring.

    Acetamido Group Addition: The acetamido group is added through an amide formation reaction, typically using acetic anhydride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the acetamido and carboxylate groups.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DIETHYL 5-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: Similar in structure but lacks the thiophene ring.

    2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid: Contains a chloro group instead of the dimethyl groups.

    2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid: Similar structure with additional chlorine substitution.

Uniqueness

2,4-DIETHYL 5-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

diethyl 5-[[2-(2,3-dimethylphenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H25NO6S/c1-6-26-20(24)17-14(5)18(21(25)27-7-2)29-19(17)22-16(23)11-28-15-10-8-9-12(3)13(15)4/h8-10H,6-7,11H2,1-5H3,(H,22,23)

InChI Key

WIRCXURDGMXVTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC(=C2C)C

Origin of Product

United States

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